Mutagenicity Risk Reduction: Tosyl‑Triazole vs. Methylsulfonyl‑Triazole in Drosophila
In a direct head‑to‑head comparison of N‑sulfonylated 1,2,4‑triazoles in a Drosophila melanogaster dominant lethal assay, the 4‑methylphenylsulfonyl (tosyl) derivative (4‑CH₃ArSO₂1,2,4‑Tr) exhibited the lowest mutagenic activity of the series, ranking significantly below the methanesulfonyl analog (CH₃SO₂TrH) [1]. Although the published study used the unsubstituted triazole core, the tosyl warhead present in the target compound thus carries a lower genotoxic liability than methyl‑ or phenyl‑sulfonyl alternatives, a critical differentiator for applications where genetic safety is paramount.
| Evidence Dimension | Mutagenicity rank (dominant lethal mutations in Drosophila melanogaster) |
|---|---|
| Target Compound Data | 4‑CH₃ArSO₂1,2,4‑Tr (tosyl‑triazole scaffold) – lowest mutagenicity in series |
| Comparator Or Baseline | CH₃SO₂TrH (methylsulfonyl‑triazole) – highest mutagenicity; 1,2,4‑TrH and PhSO₂1,2,4‑Tr – intermediate |
| Quantified Difference | Mutagenicity series: CH₃SO₂TrH > 1,2,4‑TrH > PhSO₂1,2,4‑TrH > 4‑CH₃ArSO₂1,2,4‑TrH (observed at 0.001 mg mL⁻¹ and at LD₅₀) |
| Conditions | Drosophila melanogaster adults; dominant lethal mutation assay; exposure to non‑toxic doses (0.001 mg mL⁻¹) and LD₅₀ doses |
Why This Matters
Procurement of a sulfonyl‑triazole with the tosyl group preferentially selects for the scaffold with the lowest mutagenic potential in the available comparative dataset, reducing genetic toxicology risk in early‑stage screening cascades.
- [1] Selezneva, E.S.; Belousova, Z.P.; Isaichkin, V.A. The development of an adaptive response of Drosophila melanogaster to genotoxicity of alkyl(aryl)sulfonyl 1,2,4‑triazoles. Samara Journal of Science 2022, 11 (4), 121‑126. DOI: 10.55355/snv2022114118. View Source
